2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and bioisosteric properties, making it a valuable component in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment to Phenoxy Group: The tetrazole is then attached to a phenoxy group through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the phenoxy-tetrazole intermediate with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that can enhance drug stability and bioavailability.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
- 2-[4-(1H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the 2-methyl group on the tetrazole ring, which can influence its binding affinity and specificity towards biological targets. This structural modification can enhance its pharmacokinetic properties and reduce potential side effects compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C16H16N6O2 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H16N6O2/c1-22-20-16(19-21-22)12-5-7-14(8-6-12)24-11-15(23)18-10-13-4-2-3-9-17-13/h2-9H,10-11H2,1H3,(H,18,23) |
InChI Key |
NPGMJCQDVXUNJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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